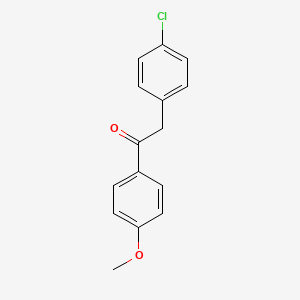

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Overview

Description

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-chlorobenzoyl chloride reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features. For example, the presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity to certain enzymes or receptors, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Benzophenone: Similar in structure but lacks the chlorophenyl and methoxyphenyl groups.

4-Methoxybenzophenone: Contains a methoxy group but lacks the chlorophenyl group.

4-Chlorobenzophenone: Contains a chlorophenyl group but lacks the methoxy group.

Uniqueness

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of natural products known for their potential therapeutic applications, including their role as chemotherapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15ClO2

- Molecular Weight : 288.75 g/mol

The compound features a chlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity. The presence of these substituents influences its interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

-

Case Studies :

- A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast cancer (MCF7) and prostate cancer (PC3) cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity.

- Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

-

Research Findings :

- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, which is comparable to conventional antibiotics .

Antioxidant Activity

The antioxidant properties of chalcones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.

- Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds.

- Findings : Studies indicated that this compound exhibited significant DPPH radical scavenging activity with an IC50 value of approximately 25 µg/mL, suggesting its potential role as an antioxidant agent .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM or µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 (breast cancer) | 5-15 | Induction of apoptosis |

| PC3 (prostate cancer) | 5-15 | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | 32-128 µg/mL | Disruption of cell membranes |

| Escherichia coli | 32-128 µg/mL | Inhibition of nucleic acids | |

| Antioxidant | - | ~25 µg/mL | Radical scavenging |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 4-methoxyphenylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include solvent polarity (e.g., dichloromethane or nitrobenzene), reaction temperature (optimized between 0–25°C), and stoichiometric ratios of the acyl chloride to aromatic substrate. Post-reaction quenching with ice-water and purification via recrystallization are essential for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ confirms the ketone group. Disruptions in this range may indicate hydrogen bonding or impurities .

- ¹H/¹³C NMR : Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while methoxy protons resonate as a singlet (~δ 3.8 ppm). Carbonyl carbons are typically observed at δ 190–210 ppm .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) validate the molecular structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses involving this compound?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Adjust catalyst loading (e.g., AlCl₃ at 1.2–1.5 equivalents) to balance reactivity and side reactions.

- Employ column chromatography with gradient elution (hexane:ethyl acetate) for high-purity isolation. Reaction monitoring via TLC or HPLC ensures stepwise efficiency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) during structural confirmation?

- Methodological Answer :

- Compare experimental spectra with computational predictions (e.g., DFT for IR/NMR) or literature databases (NIST Chemistry WebBook).

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Check for solvent artifacts (e.g., residual DMSO in NMR) or byproducts via LC-MS .

Q. How does the electronic environment of substituents influence the compound’s reactivity in subsequent transformations?

- Methodological Answer :

- The electron-withdrawing chloro group activates the phenyl ring toward nucleophilic substitution, while the methoxy group (electron-donating) directs electrophilic attacks to specific positions (e.g., para to -OCH₃).

- Quantum mechanical calculations (Hammett constants) predict regioselectivity in reactions like nitration or halogenation .

Q. What methodologies assess the biological activity of derivatives, and how are structure-activity relationships (SAR) established?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microbroth dilution methods quantify inhibition zones against Gram-positive/negative bacteria.

- SAR Studies : Systematic substitution of -Cl or -OCH₃ with electron-donating/withdrawing groups (e.g., -NO₂, -NH₂) identifies pharmacophores. Bioisosteric replacements (e.g., replacing Cl with CF₃) enhance potency .

Q. What computational approaches predict physicochemical properties or reaction pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites.

- Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., ethanol vs. DMF) based on polarity and hydrogen-bonding capacity .

Q. How do crystallographic studies contribute to understanding solid-state behavior and supramolecular interactions?

- Methodological Answer :

- Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between aromatic rings) and hydrogen-bonding networks (e.g., C=O⋯H-O interactions).

- Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-crystal design for enhanced stability .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer :

- Replace AlCl₃ with recyclable acidic ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste.

- Use biocatalysts (e.g., Pseudomonas spp.) for enantioselective reductions in aqueous media, minimizing organic solvent use .

Q. What analytical techniques determine enantiomeric purity when chiral centers are introduced into derivatives?

- Methodological Answer :

- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and UV detection to resolve enantiomers.

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) quantification .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYCXDGNSNVUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332454 | |

| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52578-11-7 | |

| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.